molecular formula C16H18N4O2S B2774838 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034268-98-7

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2774838
CAS No.: 2034268-98-7
M. Wt: 330.41
InChI Key: VNEJLVYDLAHICG-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.41. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10-7-11(2)20(19-10)14(15-5-4-6-23-15)9-17-16(21)13-8-18-22-12(13)3/h4-8,14H,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEJLVYDLAHICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=C(ON=C2)C)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the pyrazole (3,5-dimethyl), thiophene (C2 substitution), and isoxazole rings .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 394.45 g/mol for analogs) and fragmentation patterns .
    Advanced Consideration : X-ray crystallography resolves stereochemical ambiguities in the ethyl linker, which may adopt multiple conformations .

How can conflicting bioactivity data across studies be systematically addressed?

Advanced Research Focus
Discrepancies in reported antimicrobial or anticancer activities often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) .
  • Structural Analogues : Compare with derivatives like N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, where thiadiazole substitution alters potency .
  • Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .

What computational strategies support structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

  • Molecular Docking : Simulate binding to targets like enzymes (e.g., COX-2) using PyRx or AutoDock. Analogues with thiophene show enhanced hydrophobic interactions .
  • QSAR Modeling : Correlate electronic parameters (e.g., logP, H-bond donors) with bioactivity. For example, methyl groups on pyrazole improve membrane permeability .

Q. Table 1: Key SAR Insights from Structural Analogues

Substituent ModificationObserved Impact on ActivityReference
Thiophene → FuranReduced antimicrobial activity
Isoxazole → ThiazoleEnhanced cytotoxicity
Ethyl linker elongationDecreased metabolic stability

How do reaction conditions influence the formation of regioisomers during synthesis?

Advanced Research Focus
The ethyl linker’s regiochemistry is sensitive to:

  • Temperature : Reflux in ethanol favors thermodynamic control, stabilizing the desired isomer .
  • Steric Effects : Bulky substituents on pyrazole (e.g., 3,5-dimethyl) direct coupling to the less hindered thiophene position .
  • Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) minimize side reactions in biphasic systems .

What methodologies are recommended for evaluating metabolic stability in preclinical studies?

Q. Advanced Research Focus

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t₁/₂. The methylisoxazole group is prone to oxidative metabolism, requiring prodrug strategies .
  • LC-MS/MS Analysis : Quantify metabolites like hydroxylated pyrazole derivatives .

How can solvent effects on crystallization be leveraged for polymorph control?

Q. Basic Research Focus

  • Solvent Pair Screening : DMF/EtOH (1:1) yields needle-like crystals, while acetone/water produces plates .
  • Temperature Gradient : Slow cooling (-5°C/hr) from DMSO enhances crystal uniformity .

What strategies mitigate degradation during long-term storage?

Q. Basic Research Focus

  • Lyophilization : Stabilize the compound as a lyophilized powder under argon .
  • Excipient Compatibility : Blend with lactose or mannitol to prevent hydrolysis of the carboxamide group .

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